molecular formula C8H12O2S B6245942 2-(methylsulfanyl)cyclohex-1-ene-1-carboxylic acid CAS No. 52458-18-1

2-(methylsulfanyl)cyclohex-1-ene-1-carboxylic acid

Cat. No.: B6245942
CAS No.: 52458-18-1
M. Wt: 172.2
InChI Key:
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Description

Cyclohexene carboxylic acids are a type of organic compound that contain a cyclohexene ring (a six-membered ring with one double bond) and a carboxylic acid group (-COOH). They can have various substituents, such as a methylsulfanyl group (-SCH3), at different positions on the cyclohexene ring .


Synthesis Analysis

The synthesis of cyclohexene carboxylic acids and their derivatives can involve various methods, including electrophilic addition, nucleophilic substitution, and elimination reactions . The specific synthesis route would depend on the desired substituents and their positions on the cyclohexene ring.


Molecular Structure Analysis

The molecular structure of cyclohexene carboxylic acids is characterized by the presence of a cyclohexene ring and a carboxylic acid group. The presence of a double bond in the cyclohexene ring makes these compounds unsaturated. The specific structure, including the positions of substituents, can be represented using IUPAC naming conventions and InChI codes .


Chemical Reactions Analysis

Cyclohexene carboxylic acids can undergo various chemical reactions, including those typical of alkenes (such as addition and oxidation reactions) and carboxylic acids (such as esterification and decarboxylation). The presence of other functional groups can introduce additional reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of cyclohexene carboxylic acids, such as their melting point, boiling point, solubility, and acidity, depend on their specific structure. For example, the presence of polar functional groups like carboxylic acid can increase their solubility in polar solvents .

Mechanism of Action

The mechanism of action of cyclohexene carboxylic acids in biological systems, if any, would depend on their specific structure and properties. For example, some carboxylic acids can act as enzyme inhibitors or signaling molecules .

Safety and Hazards

Like other organic compounds, cyclohexene carboxylic acids should be handled with care. They can be irritant and harmful if ingested, inhaled, or in contact with skin. Proper safety measures, including the use of personal protective equipment, should be taken when handling these compounds .

Future Directions

The future directions in the research and application of cyclohexene carboxylic acids could involve the development of new synthesis methods, the study of their reactivity and properties, and their use in the synthesis of pharmaceuticals and other biologically active compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(methylsulfanyl)cyclohex-1-ene-1-carboxylic acid involves the conversion of a cyclohexene derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Methylsulfonyl chloride", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Acetic acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclohexene is reacted with methylsulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 2-(methylsulfonyl)cyclohexene.", "Step 2: The resulting product is then treated with sodium hydroxide in methanol to form 2-(methylsulfanyl)cyclohexene.", "Step 3: The product from step 2 is then oxidized with potassium permanganate in ethanol to form 2-(methylsulfanyl)cyclohex-1-ene-1,4-diol.", "Step 4: The diol is then treated with acetic acid and sodium bicarbonate to form the corresponding carboxylic acid.", "Step 5: The carboxylic acid is purified by recrystallization from diethyl ether and drying over sodium sulfate." ] }

52458-18-1

Molecular Formula

C8H12O2S

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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